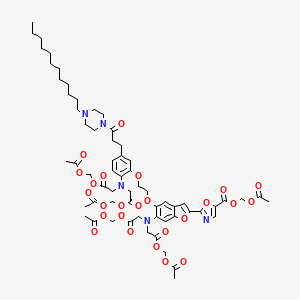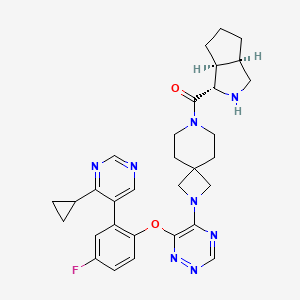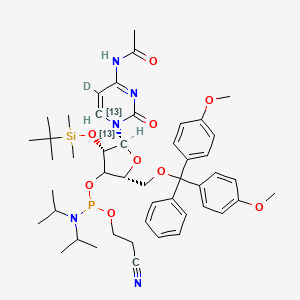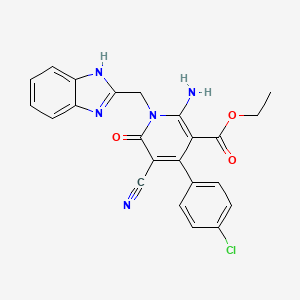
Ffp-18-am
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FFP-18-AM is a cell-permeable fluorescent indicator used for the measurement of near-membrane calcium. It is a derivative of FFP-18 and is widely utilized in various scientific research applications due to its ability to permeate cell membranes and provide accurate calcium measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FFP-18-AM involves several steps, including the esterification of FFP-18 with acetoxymethyl groups. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
FFP-18-AM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in different research applications .
Scientific Research Applications
FFP-18-AM is extensively used in scientific research, including:
Chemistry: It is used as a fluorescent probe to study calcium ion dynamics in chemical reactions.
Biology: The compound is employed to measure intracellular calcium levels, which are crucial for various cellular processes.
Medicine: this compound is used in medical research to study calcium signaling pathways and their role in diseases.
Industry: The compound is used in the development of diagnostic tools and assays for calcium measurement .
Mechanism of Action
FFP-18-AM exerts its effects by permeating cell membranes and binding to calcium ions near the membrane. This binding results in a fluorescent signal that can be measured to determine calcium levels. The molecular targets include calcium ions, and the pathways involved are related to calcium signaling .
Comparison with Similar Compounds
Similar Compounds
FFP-18: The parent compound of FFP-18-AM, used for similar applications but lacks the cell-permeable properties.
Fluo-4-AM: Another cell-permeable calcium indicator with different spectral properties.
Rhod-2-AM: A calcium indicator with a different excitation and emission spectrum
Uniqueness
This compound is unique due to its high cell permeability and specific binding to near-membrane calcium, making it highly suitable for studies involving calcium dynamics near the cell membrane .
Properties
Molecular Formula |
C62H81N5O25 |
|---|---|
Molecular Weight |
1296.3 g/mol |
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[3-(4-dodecylpiperazin-1-yl)-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C62H81N5O25/c1-7-8-9-10-11-12-13-14-15-16-21-64-22-24-65(25-23-64)56(73)20-18-47-17-19-49(66(33-57(74)86-37-81-42(2)68)34-58(75)87-38-82-43(3)69)52(28-47)79-26-27-80-53-29-48-30-54(61-63-32-55(92-61)62(78)90-41-85-46(6)72)91-51(48)31-50(53)67(35-59(76)88-39-83-44(4)70)36-60(77)89-40-84-45(5)71/h17,19,28-32H,7-16,18,20-27,33-41H2,1-6H3 |
InChI Key |
JBQFJDPIQOVITR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)



![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

